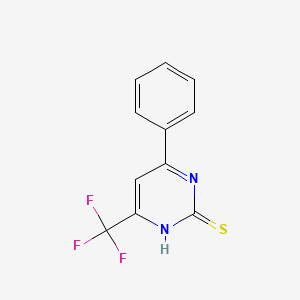

N-(6-吗啉基嘧啶-4-基)-2-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

药物发现与开发

- 新型、高效和选择性抑制剂(如 NF-κB 诱导激酶 (NIK))的识别说明了嘧啶衍生物在治疗牛皮癣等疾病中的潜力。包括 4-(3-((7H-吡咯并[2,3-d]嘧啶-4-基)氨基)-4-吗啉苯基)-2-(噻唑-2-基)丁-3-炔-2-醇在内的这些化合物已在临床前模型中显示出疗效,为新疗法的开发奠定了基础 (Zhu 等,2020)。

抗惊厥活性

- 对源自 2-(2,5-二氧代吡咯烷-1-基)丙酰胺和丁酰胺的杂合化合物进行的研究揭示了新的潜在抗惊厥剂。这些化合物结合了已知抗癫痫药物 (AED) 的元素,在临床前癫痫模型中表现出广泛的活性谱,突出了嘧啶衍生物在癫痫治疗中的效用 (Kamiński 等,2015)。

癌症研究

- 通过合成嘧啶并吲哚酰胺衍生物,PTEN 缺陷型癌症的 PI3Kβ 特异性抑制剂的开发得到了推进。包括 2-[2-(2,3-二氢吲哚-1-基)-2-氧代乙基]-6-吗啉-4-基-3H-嘧啶-4-酮在内的这些化合物已在癌症模型中显示出显着的体内活性,强调了嘧啶衍生物在肿瘤学中的作用 (Certal 等,2014)。

抗菌和镇痛活性

- 已经合成并评估了新型嘧啶衍生物的镇痛和抗菌活性。6-溴-3-(2-吗啉甲基氨基)-6-取代苯基嘧啶-4-基-2H-色酮-2-酮等化合物已显示出显着效果,为开发新的镇痛和抗菌剂提供了潜力 (Chaudhary 等,2012)。

神经系统疾病

- 合成和评估苯并噻唑-2-基酰胺作为抗惊厥剂和神经保护剂突出了嘧啶衍生物在神经系统疾病中的治疗潜力。N-(6-甲氧基苯并噻唑-2-基)-4-氧代-4-苯基丁酰胺等化合物已显示出有效的抗惊厥活性,具有有希望的神经保护作用,为神经系统疾病的治疗提供了见解 (Hassan 等,2012)。

作用机制

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .

Mode of Action

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide interacts with its targets by binding to the active sites of iNOS and COX-2 . Molecular docking studies have shown that the compound forms hydrophobic interactions with these active sites . This interaction inhibits the enzymatic activity of iNOS and COX-2, thereby reducing the production of NO and PGs .

Biochemical Pathways

The inhibition of iNOS and COX-2 by N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide affects the biochemical pathways involved in the inflammatory response . Specifically, it reduces the production of NO and PGs, which are key mediators of inflammation . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .

Pharmacokinetics

The compound’s ability to bind to the active sites of iNOS and COX-2 suggests that it can effectively reach its targets in the body .

Result of Action

The result of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide’s action is a reduction in the inflammatory response . By inhibiting the production of NO and PGs, the compound decreases the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .

Action Environment

While specific information on how environmental factors influence the action, efficacy, and stability of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide is not available in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity of drugs

生化分析

Biochemical Properties

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It forms hydrophobic interactions with the active sites of these enzymes, inhibiting their activity and thereby reducing the inflammatory response .

Cellular Effects

In macrophage cells stimulated by lipopolysaccharide (LPS), N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide has been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 at both the mRNA and protein levels .

Molecular Mechanism

The molecular mechanism of action of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide involves binding to the active sites of iNOS and COX-2, inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators such as NO, thereby inhibiting the inflammatory response .

Temporal Effects in Laboratory Settings

The effects of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide over time in laboratory settings have not been fully elucidated. It has been shown to have a significant anti-inflammatory effect in LPS-stimulated macrophage cells .

Metabolic Pathways

It is known to interact with enzymes involved in the inflammatory response, such as iNOS and COX-2 .

Subcellular Localization

The information provided here is based on the current available literature .

属性

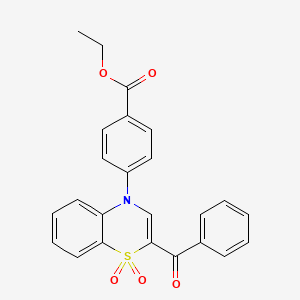

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-2-15(14-6-4-3-5-7-14)18(23)21-16-12-17(20-13-19-16)22-8-10-24-11-9-22/h3-7,12-13,15H,2,8-11H2,1H3,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFBRRZXMSFXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)

![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)

![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)